molecular formula C16H9Cl4N3O B13785622 as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- CAS No. 74417-14-4

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-

Cat. No.: B13785622
CAS No.: 74417-14-4
M. Wt: 401.1 g/mol
InChI Key: GVFKFYGNPURBDY-UHFFFAOYSA-N
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Description

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-: is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and cyanuric chloride.

    Formation of Intermediate: The reaction between 3,4-dichloroaniline and cyanuric chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

In industrial settings, the production of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents, such as chlorine or bromine, in the presence of a catalyst.

Major Products Formed

    Oxidation Products: Formation of triazine derivatives with additional oxygen-containing functional groups.

    Reduction Products: Formation of triazine derivatives with reduced functional groups.

    Substitution Products: Formation of triazine derivatives with new substituents replacing the original groups.

Scientific Research Applications

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes, such as DNA replication or protein synthesis, leading to biological effects.

Comparison with Similar Compounds

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can be compared with other similar compounds, such as:

    as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: This compound has a methylthio group instead of a methoxy group, which may result in different chemical and biological properties.

    as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-chloro-: This compound has a chloro group instead of a methoxy group, leading to variations in reactivity and applications.

    as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-hydroxy-: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.

Properties

CAS No.

74417-14-4

Molecular Formula

C16H9Cl4N3O

Molecular Weight

401.1 g/mol

IUPAC Name

5,6-bis(3,4-dichlorophenyl)-3-methoxy-1,2,4-triazine

InChI

InChI=1S/C16H9Cl4N3O/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3

InChI Key

GVFKFYGNPURBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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